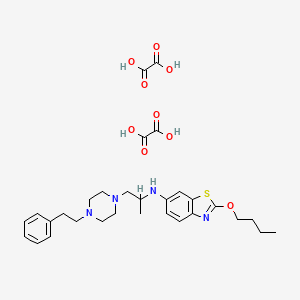
2-Ethyl-1-nitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications, particularly in the dye and pharmaceutical industries. The compound is characterized by the presence of an ethyl group and a nitro group attached to the anthraquinone core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-nitroanthraquinone typically involves the nitration of 2-ethyl anthraquinone. This process can be carried out using fuming nitric acid in an organic halohydrocarbon solvent . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and copper nanoparticles as catalysts.
Substitution: Amines and other nucleophiles under appropriate conditions.
Major Products:
Reduction: 1-amino-2-ethyl anthraquinone.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2-Ethyl-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, although specific applications are less documented.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-nitroanthraquinone involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.
Comparaison Avec Des Composés Similaires
2-Methyl-1-nitroanthraquinone: Similar in structure but with a methyl group instead of an ethyl group.
1-Nitroanthraquinone: Lacks the ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethyl-1-nitroanthraquinone is unique due to the presence of both an ethyl and a nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
| 56600-58-9 | |
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2-ethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3 |
Clé InChI |
GROCBQWLHMMTLP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


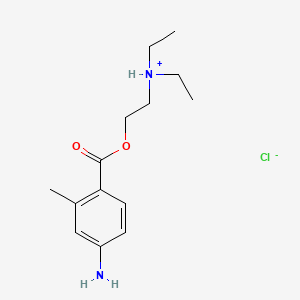
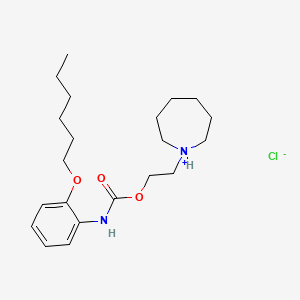
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/no-structure.png)
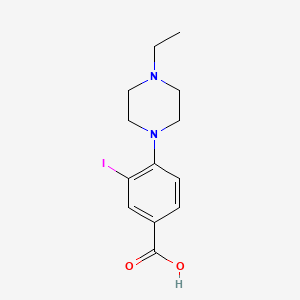
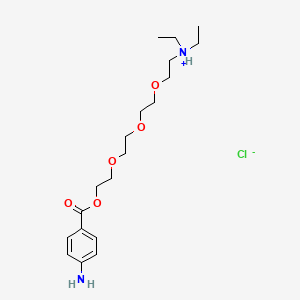
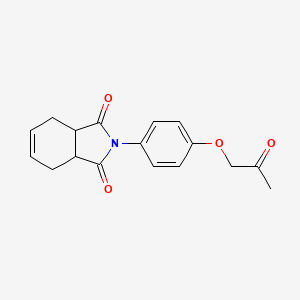
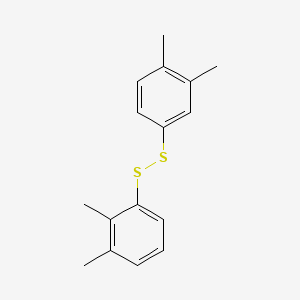
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
